Methylergonovine maleate
Overview
Description
Methylergonovine maleate is a semi-synthetic ergot alkaloid used primarily for the prevention and control of postpartum hemorrhage. It is derived from ergonovine and is known for its potent uterotonic properties, which help in reducing blood loss during childbirth by inducing sustained uterine contractions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylergonovine maleate is synthesized through a series of chemical reactions involving ergoline derivatives. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with lysergic acid, which is a naturally occurring ergot alkaloid.
Amidation: Lysergic acid is converted to lysergic acid amide through an amidation reaction.
Hydroxylation: The amide is then hydroxylated to introduce a hydroxymethyl group.
Maleate Formation: The final step involves the reaction of the hydroxylated product with maleic acid to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization and chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards
Chemical Reactions Analysis
Types of Reactions: Methylergonovine maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .
Scientific Research Applications
Methylergonovine maleate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying ergot alkaloids.
Biology: Investigated for its effects on smooth muscle contraction and receptor binding.
Medicine: Widely used in obstetrics for managing postpartum hemorrhage and uterine atony.
Industry: Utilized in the pharmaceutical industry for the development of uterotonic drugs .
Mechanism of Action
Methylergonovine maleate acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through the binding and antagonism of the dopamine D1 receptor, leading to a rapid and sustained tetanic uterotonic effect. This mechanism helps in shortening the third stage of labor and reducing blood loss .
Comparison with Similar Compounds
Ergonovine: Another ergot alkaloid with similar uterotonic properties.
Methylergometrine: A homolog of methylergonovine with one more CH2 group.
Lysergic Acid Diethylamide (LSD): A derivative of lysergic acid with different pharmacological effects .
Uniqueness: Methylergonovine maleate is unique due to its specific binding to the dopamine D1 receptor, which results in a potent and sustained uterotonic effect. This makes it particularly effective in managing postpartum hemorrhage compared to other ergot alkaloids .
Properties
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFOWWRHEPHDCY-DAUURJMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023283 | |
Record name | Methergine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57432-61-8, 7054-07-1 | |
Record name | Methergine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57432-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylergonovine maleate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057432618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylergonovine maleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methergine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7054-07-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYLERGONOVINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR84JPZ1RK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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